molecular formula C22H23N5 B2771185 N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 902483-46-9

N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2771185
CAS No.: 902483-46-9
M. Wt: 357.461
InChI Key: PBCQDOXGQFYJNU-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a quinazoline ring, with a cyclohexyl group and a p-tolyl group attached to the triazole and quinazoline rings, respectively.

Preparation Methods

The synthesis of N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be achieved through various synthetic routes. One common method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction typically requires specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the nucleophilic substitution.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides under microwave conditions to achieve the desired product in a short reaction time . The reaction pathway involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Chemical Reactions Analysis

N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

For example, oxidation of the compound may lead to the formation of quinazoline derivatives with different functional groups, while reduction may result in the formation of amine derivatives. Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the triazole or quinazoline rings, leading to the formation of various analogs with potentially different biological activities .

Scientific Research Applications

In medicinal chemistry, this compound has shown promise as an antiviral and antimicrobial agent . It has been tested for its activity against different pathogenic organisms, including bacteria and fungi, and has demonstrated significant antibacterial and antifungal activities.

In addition to its antimicrobial properties, N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has also been investigated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its ability to act as an inhibitor of various enzymes and receptors makes it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives and pyrazolo[1,5-a]pyrimidines . These compounds share similar structural features, such as the presence of a triazole ring fused with another heterocyclic ring, and exhibit similar biological activities.

this compound is unique in its specific substitution pattern and the presence of the cyclohexyl and p-tolyl groups. These structural features may contribute to its distinct biological activities and make it a valuable compound for further research and development.

Similar compounds include:

  • [1,2,4]triazolo[4,3-a]quinoxaline derivatives
  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines
  • Thieno[2,3-b]pyridines
  • 1,3,4-thiadiazoles

Properties

IUPAC Name

N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQDOXGQFYJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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